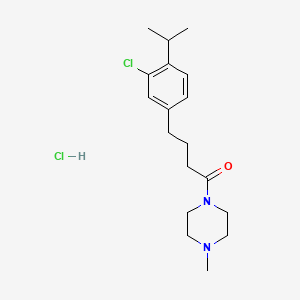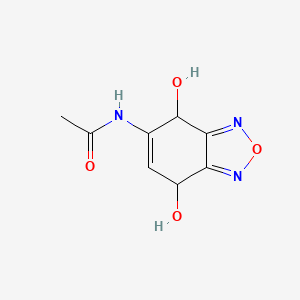
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide: is a synthetic organic compound that belongs to the class of benzoxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide typically involves the following steps:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy Groups: Hydroxylation reactions can be used to introduce hydroxy groups at the desired positions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can be performed, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.
Hydroxybenzoxadiazoles: Compounds with hydroxy groups at different positions.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
The uniqueness of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and properties.
Propriétés
Formule moléculaire |
C8H9N3O4 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
N-(4,7-dihydroxy-4,7-dihydro-2,1,3-benzoxadiazol-5-yl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-3(12)9-4-2-5(13)6-7(8(4)14)11-15-10-6/h2,5,8,13-14H,1H3,(H,9,12) |
Clé InChI |
BPTNHAQHRCCWMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(C2=NON=C2C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
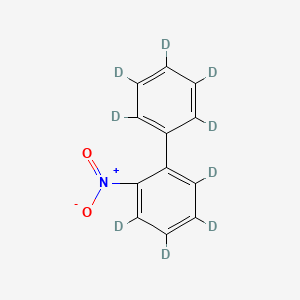


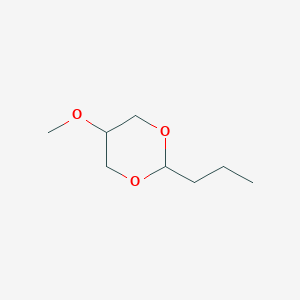

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

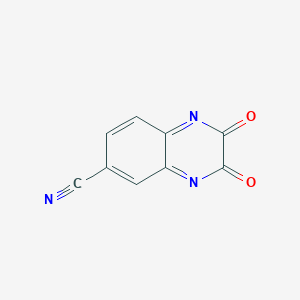

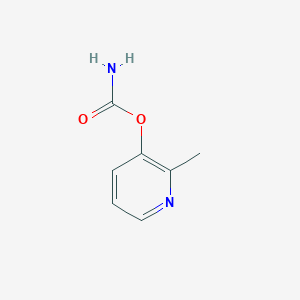
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
